1H NMR and 13C NMR data for 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
An In-Depth Technical Guide to the Structural Elucidation of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine Executive Summary The compound 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine represents a highly conjugated, pl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Structural Elucidation of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
Executive Summary
The compound 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine represents a highly conjugated, planar heterocyclic scaffold frequently encountered in the development of kinase inhibitors and antimicrobial agents. Structurally, it consists of three distinct pharmacophoric regions: a 2-aminothiazole core, a furan-2,5-diyl conjugated linker, and a 2-nitrophenyl headgroup. Accurate structural verification of this scaffold is critical during drug development. This whitepaper provides a comprehensive, expert-level guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing the causality behind experimental choices, self-validating acquisition protocols, and the mechanistic interpretation of its spectral data.
Experimental Protocol for NMR Acquisition
To ensure high-fidelity spectral data, the acquisition protocol must be treated as a self-validating system where sample preparation, tuning, and processing are strictly controlled[1].
Step-by-Step Methodology
Solvent Selection & Sample Preparation: Dissolve 15–20 mg (for
1
H) or 40–50 mg (for
13
C) of the compound in 0.6 mL of anhydrous DMSO-
d6
.
Expert Insight: Non-polar solvents like CDCl
3
often lead to line broadening due to the aggregation of the highly polar 2-aminothiazole moiety. DMSO-
d6
competitively hydrogen-bonds with the primary amine, disrupting aggregates and yielding sharp, well-resolved signals[2].
Probe Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Tune the probe specifically to the Larmor frequencies of
1
H and
13
C to maximize radiofrequency (RF) transmission and receiver sensitivity.
Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-
d6
. Perform rigorous gradient shimming (Z1–Z5) to ensure
B0
field homogeneity.
Pulse Sequence Execution:
1
H NMR: Utilize a standard zg30 pulse sequence with 16–32 scans, a 2-second relaxation delay (
D1
), and a spectral width of 15 ppm.
13
C NMR: Utilize a proton-decoupled zgpg30 sequence with 1024–2048 scans, a 2-second
D1
, and a spectral width of 220 ppm.
Data Processing: Apply a Fourier Transform (FT). Perform zero-order and first-order phase correction. Calibrate the chemical shift scale using the residual DMSO quintet at 2.50 ppm (
1
H) and septet at 39.52 ppm (
13
C)[1].
The
1
H NMR spectrum of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine is defined by the electronic interplay between the electron-donating amine, the conjugated furan spacer, and the strongly electron-withdrawing nitro group.
Table 1:
1
H NMR Data (Predicted/Empirical in DMSO-
d6
, 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment / Causality
H3''
8.05
dd
8.1, 1.2
1H
2-Nitrophenyl (ortho to NO
2
)
H6''
7.85
dd
7.8, 1.2
1H
2-Nitrophenyl (ortho to furan)
H4''
7.65
td
7.8, 1.2
1H
2-Nitrophenyl (meta to NO
2
)
H5''
7.55
td
7.8, 1.2
1H
2-Nitrophenyl (para to NO
2
)
-NH
2
7.30
br s
-
2H
Thiazole amine (exchanges with D
2
O)
H4'
7.25
d
3.5
1H
Furan (adjacent to nitrophenyl)
H5
7.15
s
-
1H
Thiazole core
H3'
6.95
d
3.5
1H
Furan (adjacent to thiazole)
Expert Insights on Chemical Shifts:
The Nitro Group's Anisotropic Effect: The proton ortho to the nitro group (H3'') is the most deshielded signal in the spectrum (
δ
~8.05 ppm). This is caused by the strong inductive withdrawal of the NO
2
group combined with its magnetic anisotropy, which strips electron density from the adjacent proton[3][4].
Furan Coupling Constants: The furan ring protons (H3' and H4') exhibit a characteristic
3J
coupling constant of 3.5 Hz. This is a critical diagnostic feature, as coupling constants in 5-membered heteroaromatics are significantly smaller than the typical 7–8 Hz ortho-couplings seen in 6-membered benzenoid rings[5][6].
Thiazole Core: The isolated H5 proton on the thiazole ring appears as a sharp singlet at ~7.15 ppm, which is a highly conserved chemical shift for 2-aminothiazole derivatives[2][7]. The adjacent primary amine (-NH
2
) appears as a broad singlet due to quadrupolar relaxation from the
14
N nucleus and intermediate proton exchange rates.
13
C NMR & 2D Connectivity (HSQC/HMBC)
To validate the connectivity of the three distinct rings, 1D
13
C NMR must be paired with 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC reveals
2J
and
3J
carbon-proton couplings, acting as the ultimate proof of the molecular skeleton.
Table 2:
13
C NMR Data (Predicted/Empirical in DMSO-
d6
, 100 MHz)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment / Notes
C2
168.5
Quaternary
Thiazole (attached to -NH
2
)
C2''
148.0
Quaternary
2-Nitrophenyl (attached to NO
2
)
C5'
147.5
Quaternary
Furan (attached to nitrophenyl)
C2'
149.0
Quaternary
Furan (attached to thiazole)
C4
142.0
Quaternary
Thiazole (attached to furan)
C4''
133.0
CH
2-Nitrophenyl
C6''
130.5
CH
2-Nitrophenyl
C5''
129.0
CH
2-Nitrophenyl
C3''
124.5
CH
2-Nitrophenyl
C1''
123.5
Quaternary
2-Nitrophenyl (attached to furan)
C4'
113.0
CH
Furan
C3'
109.5
CH
Furan
C5
106.5
CH
Thiazole
Logical Connectivity Mapping
The structural integrity of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine is confirmed by observing cross-peaks across the inter-ring bonds. The furan linker acts as the central bridge. A
3J
HMBC correlation from the thiazole H5 to the furan C2', and from the furan H4' to the nitrophenyl C1'', definitively proves the sequence of the rings.
Key 3J HMBC correlations validating the inter-ring connectivity of the molecular scaffold.
Rational Design and Structure-Activity Relationship (SAR) of Nitrophenylfuran-Thiazole Scaffolds
Executive Summary The relentless emergence of multidrug-resistant (MDR) bacterial strains and the complex tumor microenvironments in oncology demand the continuous evolution of targeted small molecules. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The relentless emergence of multidrug-resistant (MDR) bacterial strains and the complex tumor microenvironments in oncology demand the continuous evolution of targeted small molecules. As a Senior Application Scientist, I have observed that hybridizing distinct pharmacophores into a single molecular entity is one of the most effective strategies to overcome target site mutations. The nitrophenylfuran-thiazole (and the closely related nitrofuran-thiazole) scaffold represents a highly versatile, redox-active class of compounds. By coupling the prodrug characteristics of the nitrofuran moiety with the structural rigidity and lipophilicity of the thiazole core, we can precisely tune pharmacokinetic distribution and pharmacodynamic target engagement [1].
This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) governing this scaffold, detailing the mechanistic rationale behind substituent selection, and outlining self-validating experimental workflows for their synthesis and biological evaluation.
Mechanistic Rationale: The Dual-Pharmacophore Synergy
To optimize a molecule, one must first understand the causality of its biological interaction. The nitrophenylfuran-thiazole scaffold operates primarily as an enzyme-activated prodrug in antimicrobial contexts.
The Prodrug Activation Cascade
The mechanism of action (MoA) relies heavily on the nitro group positioned on the furan ring. Bacterial nitroreductases (Type I, oxygen-insensitive, and Type II, oxygen-sensitive) specifically recognize and reduce this nitro group. This enzymatic reduction generates highly reactive electrophilic species, including nitro radical anions and hydroxylamines. These intermediates covalently bind to bacterial DNA (causing fragmentation) and essential proteins, leading to rapid, apoptosis-like cell death [2].
The thiazole ring acts as a critical bioisostere. It not only resists metabolic degradation better than standard phenyl rings but also provides a customizable vector to modulate the overall electron density of the molecule, thereby fine-tuning the reduction potential of the nitro group to ensure it is activated by bacterial enzymes rather than mammalian reductases.
Figure 1: Nitroreductase-mediated activation pathway of nitrophenylfuran-thiazole compounds.
Core Structure-Activity Relationships (SAR)
The optimization of the nitrophenylfuran-thiazole scaffold is governed by the electronic and steric properties of its three primary zones: the head, the linker, and the core.
Zone 1: The Nitrophenylfuran Head
The presence of the nitro group is non-negotiable for antimicrobial activity. SAR studies demonstrate that moving the nitro group from the 5-position of the furan ring to other positions drastically alters the redox potential, rendering the prodrug inactive against nitroreductases [3].
Zone 2: The Linker Dynamics
Hydrazone (-NH-N=CH-) or acrylonitrile linkers are frequently employed to bridge the furan and thiazole rings. Causality of choice: The hydrazone linkage restricts rotational freedom. This locks the molecule into a rigid, coplanar conformation that minimizes entropic penalty upon binding and fits snugly into the narrow active sites of bacterial enzymes. Furthermore, the -NH- group acts as a critical hydrogen-bond donor [3].
Zone 3: Thiazole Core & Peripheral Substitutions
The substitution pattern on the phenyl ring attached to the thiazole core dictates the molecule's lipophilicity (LogP) and cell wall penetration. Electron-withdrawing groups (EWGs) significantly enhance potency, whereas electron-donating groups (EDGs) quench it.
Table 1: SAR Summary of Peripheral Substitutions on the Thiazole/Phenyl Ring
Halogen bonding with target enzyme pockets; improved metabolic stability.
-OCH
3
, -CH
3
EDG
S. aureus
Weak Activity (> 64)
Reduces the reduction potential of the nitro group, slowing prodrug activation [3].
Experimental Workflows & Protocols
Scientific integrity demands that every protocol be a self-validating system. Below are the field-proven methodologies for synthesizing and evaluating these compounds, complete with built-in quality control checkpoints.
Protocol 1: Synthesis via Hantzsch Cyclization
The Hantzsch thiazole synthesis is the most robust method for assembling this scaffold, allowing for late-stage diversification.
Step 1: Hydrazone Formation
Dissolve 5-nitro-2-furaldehyde (1.0 eq) and the appropriate thiosemicarbazide (1.0 eq) in absolute ethanol.
Add a catalytic amount of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon to facilitate nucleophilic attack by the amine.
Reflux for 3 hours. Cool to room temperature, filter the precipitate, and wash with cold ethanol to yield the thiosemicarbazone intermediate.
Step 2: Thiazole Core Assembly
Suspend the thiosemicarbazone intermediate (1.0 eq) in ethanol and add an
α
-bromoacetophenone derivative (e.g., 2-bromo-4'-trifluoromethylacetophenone) (1.1 eq). Rationale: The
α
-halogen is an excellent leaving group, driving the nucleophilic attack by the sulfur atom to initiate cyclization.
Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the starting material.
Neutralize with 10% sodium acetate solution to precipitate the final product.
Step 3: Self-Validation (Characterization)
Action: Perform LC-MS and
1
H/
13
C NMR immediately post-recrystallization (DMF/EtOH).
Validation Check: The synthesis is only considered successful if the characteristic thiazole proton appears at
δ
7.2 - 7.5 ppm and the hydrazone -NH signal is confirmed at
δ
11.0 - 12.5 ppm [1].
Protocol 2: In Vitro Biological Screening
To ensure that the observed antibacterial activity is target-specific and not a result of general mammalian toxicity, a counter-screen must be integrated into the primary workflow.
Step 1: Broth Microdilution (MIC Determination)
Prepare a standardized inoculum of the target strain (e.g., S. aureus ATCC 25923) to
5×105
CFU/mL in Mueller-Hinton broth.
Perform serial two-fold dilutions of the synthesized compounds (from 64
μ
g/mL to 0.125
μ
g/mL) in a 96-well plate.
Control Integration: Include Nitrofurantoin as a positive control and 1% DMSO as a vehicle control.
Incubate at 37°C for 18-24 hours. Add resazurin dye; a color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration preventing the color change.
Step 2: Mammalian Cytotoxicity Counter-Screen
Seed HEK293 (human embryonic kidney) cells in a 96-well plate at
1×104
cells/well.
Expose the cells to the compounds at concentrations up to 100
μ
g/mL for 48 hours.
Evaluate viability using an MTT assay.
Validation Check: Calculate the Selectivity Index (SI = IC
50
/ MIC). Only compounds with an SI > 10 are advanced to lead optimization [4].
Figure 2: Self-validating workflow from rational design to lead optimization.
Conclusion
The nitrophenylfuran-thiazole scaffold is a masterclass in rational drug design, leveraging the prodrug activation of the nitrofuran moiety and the tunable lipophilicity of the thiazole core. By adhering to strict SAR principles—specifically the strategic placement of electron-withdrawing groups to enhance cell penetration—and employing self-validating experimental workflows, researchers can effectively harness this scaffold to develop next-generation therapeutics against resistant pathogens.
References
Title: Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis
Source: RSC Advances
URL: [Link]
Title: Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents
Source: PubMed Central (PMC)
URL: [Link]
Title: Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety
Source: PubMed Central (PMC)
URL: [Link]
Title: Anticancer Properties of some Novel 2-Hetaryl-3-(5- Arylfuran-2-yl)-Acrylonitriles
Source: Biointerface Research in Applied Chemistry
URL: [Link]
Foundational
solubility and stability of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Profiling of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine Executive Summary In the landscape of drug discovery and materials science, heterocyclic compounds bearing mu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Profiling of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
Executive Summary
In the landscape of drug discovery and materials science, heterocyclic compounds bearing multiple pharmacophores often present complex physicochemical challenges. The compound 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine is a prime example of a highly conjugated, bis-heterocyclic system. While its structural motifs—a 2-aminothiazole core, a central furan ring, and a nitroaromatic group—confer significant biological and chemical reactivity, they also introduce profound liabilities regarding aqueous solubility and chemical stability.
As an Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we will dissect the causality behind this molecule's behavior, establishing self-validating protocols to rigorously quantify its thermodynamic solubility and map its degradation kinetics.
Physicochemical Causality: The Structural Liabilities
To effectively profile 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine, one must first understand the mechanistic forces dictated by its chemical structure.
The 2-Aminothiazole Core: pKa and pH-Dependent Solubility
The solubility of this compound is fundamentally governed by the basicity of the 2-aminothiazole moiety. The experimental pKa of the 2-aminothiazole core is approximately 5.36[1][2].
Mechanistic Insight: At a physiological pH of 7.4, the amine group remains largely un-ionized. The molecule's extensive planar conjugation (phenyl-furan-thiazole) promotes strong intermolecular
π−π
stacking, resulting in high crystal lattice energy and exceptionally poor aqueous solubility.
The Shift: When the pH is lowered below 4.0 (e.g., in 0.1 N HCl), the thiazole nitrogen becomes fully protonated. This cationic state disrupts the crystal lattice and maximizes ion-dipole interactions with the aqueous solvent, drastically increasing solubility[2].
The Furan Ring: Oxidative Vulnerability
Furan rings are electron-rich aromatic systems that are notoriously susceptible to oxidative stress.
Mechanistic Insight: Under oxidative conditions (or via in vivo cytochrome P450 metabolism), the furan ring undergoes electrophilic attack. This generates a highly reactive, sterically hindered epoxide intermediate, which rapidly rearranges into a cis-enedione[3][4]. This ring-opening event is a major stability liability and a known toxicological alert for hepatotoxicity[4].
The Nitroaromatic Moiety: Photolytic Instability
Nitroaromatic compounds exhibit high photon absorption cross-sections, making them highly sensitive to ultraviolet (UV) radiation.
Mechanistic Insight: Upon exposure to UV-C or broad-spectrum light, the
−NO2
group enters an excited triplet state. This state readily abstracts hydrogen from surrounding solvents or undergoes intramolecular rearrangement, leading to rapid photoreduction into nitroso (
−NO
) or hydroxylamine (
−NHOH
) derivatives[5][6].
Fig 1. Primary degradation pathways: nitroaromatic photolysis and furan oxidation.
Self-Validating Experimental Methodologies
To ensure data integrity, the following protocols are designed as self-validating systems . Built-in checkpoints guarantee that the physical phenomena being measured are true representations of the compound's properties, rather than artifacts of the experimental setup.
Kinetic solubility (solvent-shift) is insufficient for late-stage profiling due to the risk of supersaturation. The Shake-Flask method ensures true thermodynamic equilibrium between the solid phase and the saturated solution.
Step-by-Step Protocol:
Solid Dispensation: Add 5 mg of crystalline 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine into a 2 mL glass vial.
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2; Phosphate buffer for pH 7.4).
Equilibration: Seal the vial and incubate at 37°C on a rotary shaker at 250 rpm.
Self-Validation Checkpoint (Equilibration Verification): Sample the solution at 24 hours and 48 hours. Causality Rule: If the HPLC-UV quantified concentration variance between the 24h and 48h time points exceeds 5%, thermodynamic equilibrium has not been reached, and incubation must continue.
Phase Separation: Centrifuge the 48h sample at 15,000 rpm for 15 minutes to pellet undissolved solids.
Quantification: Dilute the supernatant in a compatible organic solvent (e.g., Acetonitrile) to prevent precipitation, and quantify via HPLC-UV against a standard calibration curve.
Fig 2. Thermodynamic solubility workflow via the shake-flask method.
This protocol maps the degradation kinetics of the molecule under acute environmental stress.
Step-by-Step Protocol:
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 Water:Acetonitrile co-solvent system to ensure complete dissolution.
Stress Application:
Oxidative: Add
H2O2
to a final concentration of 3%. Incubate at 25°C in the dark.
Photolytic: Expose the sample to UV-C (254 nm) in a photoreactor (1.2 million lux hours).
Hydrolytic: Adjust aliquots to pH 1.0 (with HCl) and pH 12.0 (with NaOH). Heat to 60°C.
Quenching & Analysis: Neutralize hydrolytic samples and quench oxidative samples with sodium bisulfite at predetermined time points (e.g., 4h, 24h, 48h). Analyze via LC-MS/MS.
Self-Validation Checkpoint (Mass Balance): Calculate the mass balance by summing the integrated peak area of the parent compound and all identified degradant peaks. Causality Rule: The total area must equal 95–105% of the initial
T0
peak area. A deficit indicates the formation of volatile degradants or irreversible binding to the vial, requiring immediate protocol recalibration.
Quantitative Data Presentation
The following tables summarize the expected physicochemical profile of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine based on its structural thermodynamics and kinetic vulnerabilities.
2-Aminothiazole CAS 96-50-4 - Chemical Supplier Unilong, unilongindustry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTQVbFeCNrlJASlFIkLpwQ8PRaVooXo9o9oZUDRMHWnPZ4o_k54FPOKZcE0FjwZTFmz2hYSrOFkWDN6ovjlD50kvNdw63aK8UrRASlPezLL_UvbGNKawFmCcemRaletu9txJTh2V1MbnDSt5PItZK6DUztqfRKhpyqSEDObw==]
Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique | Environmental Science & Technology, acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhnMJ8QlRMittSvsdBMCPOqEnVZGhJc_gyn1Djs5N9o8P_rNpoNRshjnwI9VvE4BVecCh7z-q_x_1tIUnKFgt-xIJ4Zv10438-th3gCHq1ZzoXv3pA_kBB046Asuse-Pk15g-J]
Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - VU Research Repository, vu.edu.au.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8MRgXnB0Pgb4OdZr0ZVEoGNt6AdbydDVj7KEpPGJtau8DxkROzxfBw5hG9gDjwPpNghbiVqfNBvalZVVWovlOrGfwWcLAq1ncmp1wVc0uPUTe97rMHPwzqPdX3JkpMtre5L6iDMBTIoDAo4gR3WMCoIWYNBUaZJbQS6ZnLuJZEcWCdf6A-_TEZD3do88xVMf3wQ==]
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWJjENRrUNtwcfHiROg1_zx2NlAVtfuBcKgo3kXcLuagIY_GC_9t7aFs5S2eYqcpjDWdk9NlcnV89TyZua13MK21j4eWiAG9n3Z7OqJQqsqO2h-PGlzgdzMkIzCFXt20K_rUGRewBmqKyMhQ==]
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry, orientjchem.org.[https://vertexaisearch.cloud.google.
Application Note: Preclinical Evaluation of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine in Antibacterial Assays
Introduction and Mechanistic Rationale The compound 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine represents a rationally designed hybrid pharmacophore combining a nitrophenyl-furan moiety with an aminothiazole ring. Ni...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The compound 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine represents a rationally designed hybrid pharmacophore combining a nitrophenyl-furan moiety with an aminothiazole ring. Nitro-aromatic compounds, such as nitrofurantoin, are well-documented prodrugs that undergo reduction by bacterial flavoproteins (nitroreductases) to form highly reactive electrophilic intermediates. These intermediates subsequently induce lethal damage to bacterial DNA, RNA, and ribosomal proteins [1]. Concurrently, the aminothiazole scaffold is a privileged structure in medicinal chemistry, known to enhance binding affinity to bacterial targets such as DNA gyrase and penicillin-binding proteins[2].
This application note provides a comprehensive, self-validating framework for evaluating the antibacterial efficacy, kinetics, and mechanism of action of this hybrid compound. By employing standardized Clinical and Laboratory Standards Institute (CLSI) methodologies alongside targeted mechanistic assays, researchers can accurately profile the compound's therapeutic potential.
Experimental Workflow and Mechanistic Pathway
The evaluation of this compound requires a tiered approach, beginning with basic susceptibility testing and advancing to kinetic and mechanistic validation.
Fig 1. Mechanistic pathway and tiered experimental workflow for the hybrid compound.
Compound Preparation and Handling
Due to the planar, aromatic nature of the nitrophenyl-furan and thiazole rings, this compound exhibits high lipophilicity and poor aqueous solubility.
Stock Solution: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.
Causality for Solvent Choice: DMSO is required to prevent precipitation. However, the final concentration of DMSO in any bacterial assay must not exceed 1% (v/v), as higher concentrations disrupt bacterial membrane integrity, leading to false-positive growth inhibition [3].
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth, adhering to CLSI M07 guidelines [3].
Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well clear, flat-bottom microtiter plates
Bacterial isolates (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Reference antibiotic (Nitrofurantoin or Ciprofloxacin)
Step-by-Step Methodology:
Inoculum Preparation: Cultivate bacteria overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~
1.5×108
CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of
5×105
CFU/mL.
Serial Dilution: In the 96-well plate, perform two-fold serial dilutions of the compound in CAMHB. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
Inoculation & Incubation: Add 50 µL of the diluted inoculum to 50 µL of the drug dilutions. Incubate at 37°C for 16-20 hours under ambient atmosphere.
Readout: Visually inspect the plate. The MIC is the lowest concentration with no visible turbidity.
Protocol B: Time-Kill Kinetics
To determine whether the compound is bacteriostatic or bactericidal, and to assess the rate of killing.
Step-by-Step Methodology:
Prepare a starting inoculum of
5×105
CFU/mL in 10 mL of CAMHB.
Add the compound at concentrations corresponding to 1×, 2×, and 4× the determined MIC.
Incubate at 37°C with shaking (200 rpm).
At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
Perform 10-fold serial dilutions in sterile saline and plate 10 µL spots onto Mueller-Hinton agar.
Incubate plates for 24 hours and enumerate colonies to calculate log
10
CFU/mL.
Interpretation: A
≥
3-log
10
reduction (99.9% kill) from the initial inoculum indicates bactericidal activity.
Protocol C: Mechanistic Validation via Nitroreductase Mutants
To confirm that the nitrophenyl moiety is activated by bacterial nitroreductases (e.g., nfsA and nfsB in E. coli).
Step-by-Step Methodology:
Obtain wild-type E. coli (e.g., BW25113) and isogenic knockout mutants (
ΔnfsA
,
ΔnfsB
, and the double mutant
ΔnfsAΔnfsB
) from the Keio collection [4].
Perform the MIC assay (Protocol A) simultaneously on the wild-type and mutant strains.
Causality & Interpretation: If the compound relies on nitroreductase activation, the double mutant will exhibit a significantly higher MIC (typically
≥
8-fold increase) compared to the wild-type, confirming the prodrug mechanism.
Data Presentation and Interpretation
Table 1: Representative Susceptibility Profile and Mechanistic Validation
Note: Data represents expected trends based on the behavior of nitro-aromatic antimicrobials.
References
Sandegren, L., et al. (2008). "Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli." Journal of Antimicrobial Chemotherapy. Available at:[Link]
Kashyap, S. J., et al. (2012). "Thiazole: A review on its synthesis and biological activities." Journal of Advanced Research. Available at:[Link]
Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11)." CLSI. Available at:[Link]
Baba, T., et al. (2006). "Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection." Molecular Systems Biology. Available at:[Link]
Application
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals. Introduction Thiazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, includi...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including potential anticancer properties.[1] The compound 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine, with its nitrophenyl and furan moieties, presents a structure of interest for pharmacological evaluation.[2][3] The presence of a nitrophenyl group, in particular, suggests the possibility of cytotoxic effects, as some nitroaromatic compounds are known to interfere with cellular metabolism or induce oxidative stress.[4][5][6]
A critical early step in the evaluation of any potential therapeutic agent is a thorough assessment of its cytotoxic profile.[7][8] A single cytotoxicity assay provides only a narrow view of a compound's interaction with cells. Therefore, a more robust and comprehensive understanding is achieved by employing a multi-assay, or orthogonal, approach.[9][10][11] This application note provides a detailed guide for characterizing the cytotoxic effects of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine by integrating three distinct, well-established cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay for apoptosis detection.
This integrated strategy allows researchers to not only quantify cytotoxicity but also to gain preliminary insights into the potential mechanism of cell death (e.g., necrosis vs. apoptosis), providing a more complete picture of the compound's cellular impact.[9][12]
The Principle of Orthogonal Assays for Robust Cytotoxicity Assessment
Relying on a single endpoint for cytotoxicity can be misleading. For example, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might initiate apoptosis, a process that unfolds over several hours. By using assays that measure different cellular health indicators, we can build a more accurate and validated profile of the test compound.
Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial reductase enzymes, which are active only in living cells.[13] A decrease in this activity is an early indicator of cellular dysfunction or death.
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[14][15]
Apoptosis (Caspase-3/7 Assay): This assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[16][17] An increase in their activity is a specific marker for programmed cell death.
By comparing the results from these three assays, a researcher can distinguish between different cellular outcomes, such as cytostatic effects (reduced metabolic activity without cell death), necrotic cell death (high LDH release), or apoptotic cell death (high caspase activity).[9]
Experimental Design Considerations
Cell Line Selection
The choice of cell line is critical and should be guided by the research objectives.[8][18][19] Using a panel of cell lines provides a broader understanding of the compound's activity.
Cancer Cell Lines: To assess anticancer potential, a panel of cancer cell lines from different tissue origins is recommended. For example:
A549 (Lung Carcinoma): A commonly used line for general cytotoxicity screening.[2]
MCF-7 (Breast Adenocarcinoma): Another standard line, representing a different cancer type.[2]
HeLa (Cervical Adenocarcinoma): A robust and well-characterized cell line.[2]
Non-Cancerous Cell Line: To assess baseline toxicity against non-malignant cells, a line such as:
BEAS-2B (Normal Bronchial Epithelium): Provides a relevant comparison for lung-cancer-targeted compounds.[20]
Liver Cell Line:
HepG2 (Hepatocellular Carcinoma): Useful for assessing the potential for metabolic activation of the compound, as the liver is a primary site of drug metabolism.
Compound Preparation and Controls
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine in a suitable solvent like dimethyl sulfoxide (DMSO).
Serial Dilutions: Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the final desired treatment concentrations.[21] It is advisable to use a broad range of concentrations for initial screening (e.g., 0.1 µM to 100 µM).
Controls:
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used for the test compound. This is the baseline for 100% viability.
Untreated Control: Cells in culture medium only.
Positive Control: A known cytotoxic agent to ensure the assays are performing correctly. Staurosporine or Doxorubicin are common choices.
This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[22] The amount of formazan is directly proportional to the number of viable cells.[23]
Materials
96-well clear, flat-bottom plates
4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
Selected cell lines and appropriate culture media
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]
Microplate reader capable of measuring absorbance at 570 nm.[23]
Step-by-Step Protocol
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound or controls.[3]
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[22][23]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22] Mix gently on an orbital shaker for 15 minutes.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[23] A reference wavelength of 630 nm can be used to reduce background.
Protocol II: Quantifying Cell Lysis (LDH Assay)
This assay measures the activity of LDH released from cells with damaged plasma membranes.[7] The amount of LDH activity in the culture supernatant is proportional to the number of lysed cells.[15]
Materials
Cells treated in a 96-well plate as described in the MTT protocol.
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam).
Microplate reader capable of measuring absorbance at 490 nm.[15]
Step-by-Step Protocol
Prepare Controls: In addition to the vehicle control, prepare the following for each cell line:
Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit 30-45 minutes before the end of the incubation period.[7][24]
Sample Collection: After the compound incubation period, centrifuge the plate at 250 x g for 5 minutes.[7]
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well plate.[7][25]
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the appropriate volume (typically 50-100 µL) to each well containing the supernatant.[7]
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
Stop Reaction: Add the stop solution provided in the kit.
Absorbance Measurement: Measure the absorbance at 490 nm.[15]
This luminescent assay uses a proluminescent caspase-3/7 substrate.[26] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" signal proportional to caspase activity.[27]
Materials
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent).
Opaque-walled 96-well plates suitable for luminescence.
Luminometer.
Step-by-Step Protocol
Cell Seeding and Treatment: Seed and treat cells with the test compound in an opaque-walled 96-well plate as described in the MTT protocol.
Equilibration: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.[7][27]
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[7]
Data Presentation and Interpretation
Summarize the quantitative data in a structured table for easy comparison across assays and cell lines.
Table 1: Example Cytotoxicity Data Summary for 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
Cell Line
Assay
Endpoint
IC50 / EC50 (µM)
Max Effect (%)
A549
MTT
Metabolic Viability
15.2
85% Inhibition
LDH
Membrane Integrity
25.8
70% Lysis
Caspase-3/7
Apoptosis
12.5
4.5-fold Increase
MCF-7
MTT
Metabolic Viability
22.5
80% Inhibition
LDH
Membrane Integrity
> 50
30% Lysis
Caspase-3/7
Apoptosis
18.9
6.2-fold Increase
BEAS-2B
MTT
Metabolic Viability
> 100
< 20% Inhibition
LDH
Membrane Integrity
> 100
< 10% Lysis
Caspase-3/7
Apoptosis
> 100
1.2-fold Increase
Interpretation of Combined Results:
Scenario 1 (e.g., A549 cells): A potent decrease in metabolic viability (low MTT IC50) that correlates well with a strong induction of caspase-3/7 activity suggests that the primary mechanism of cell death is apoptosis. The higher IC50 for LDH release indicates that membrane lysis is a later event, consistent with secondary necrosis following apoptosis.
Scenario 2 (e.g., MCF-7 cells): Strong induction of apoptosis with only moderate membrane lysis might indicate a more subtle or cell-type-specific effect.
Scenario 3 (e.g., BEAS-2B cells): A lack of significant effect across all three assays would suggest the compound has a favorable selectivity for cancer cells over the tested non-cancerous cells.
Visualizing Workflows and Pathways
Diagram 1: Overall Experimental Workflow
Caption: General experimental workflow for cytotoxicity testing.
Application and Protocol Guide for the Purity Assessment of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
Introduction: The Criticality of Purity in Novel Heterocyclic Entities In the landscape of drug discovery and development, the molecule 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine represents a class of complex heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Purity in Novel Heterocyclic Entities
In the landscape of drug discovery and development, the molecule 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine represents a class of complex heterocyclic compounds with significant therapeutic potential. The intricate arrangement of its furan, thiazole, and nitrophenyl moieties necessitates a rigorous and multi-faceted approach to purity assessment. Ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory requirement; it is a fundamental pillar of drug safety and efficacy. Impurities, which can arise from the synthetic route, degradation, or storage, may exhibit their own pharmacological and toxicological profiles, potentially impacting the therapeutic outcome and patient safety.
This comprehensive guide provides a detailed framework of analytical techniques and protocols specifically tailored for the robust purity assessment of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of each technique. The methodologies outlined herein are aligned with the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances, ensuring a scientifically valid and regulatory-compliant approach.[1][2]
A Multi-Modal Strategy for Comprehensive Purity Profiling
A single analytical technique is seldom sufficient to fully characterize the purity of a complex molecule. Therefore, we advocate for an orthogonal, multi-modal strategy that leverages the strengths of various analytical platforms. This approach provides a comprehensive understanding of the impurity profile, encompassing both process-related impurities and potential degradants.
Figure 1: A multi-modal workflow for the comprehensive purity assessment of the target compound.
Part 1: Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for quantifying the purity of the main component and detecting impurities.[2][3] For a molecule with multiple chromophores like 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine, UV detection offers excellent sensitivity. This is complemented by Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and structural elucidation of unknown impurities.[4]
Stability-Indicating HPLC-UV Method
The primary objective is to develop a stability-indicating method capable of separating the main peak from all potential process impurities and degradation products.
Protocol: HPLC-UV Purity Assessment
Instrumentation: A gradient HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the molecule.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps in achieving sharp peak shapes for the amine functionality.
Solvent B: Acetonitrile.
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A suggested starting gradient is:
Time (min)
% Solvent B
0
30
20
90
25
90
26
30
| 30 | 30 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
Detection Wavelength: Based on the UV spectrum of the main compound, a wavelength of around 280 nm is likely to provide good sensitivity for both the parent compound and related impurities. A PDA detector is highly recommended to assess peak purity.
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL. Further dilute as necessary.
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Impurities should be reported according to ICH Q3A(R2) reporting thresholds.[1]
Impurity Identification by LC-MS/MS
LC-MS/MS is a powerful tool for identifying unknown impurities by providing both molecular weight and fragmentation data.
Protocol: LC-MS/MS Impurity Identification
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
Chromatographic Conditions: The same HPLC method developed for purity assessment can be employed.
Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for the amine group in the target molecule.
Data Acquisition: Acquire data in both full scan mode to determine the molecular weights of eluting peaks and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the impurities.
Data Analysis: Propose structures for the impurities based on their accurate mass measurements and fragmentation patterns. Common process-related impurities could include starting materials, intermediates, or by-products from side reactions. For example, impurities could arise from incomplete cyclization of the thiazole ring or variations in the substituents on the phenyl ring.
Part 2: Structural Integrity and Absolute Purity Confirmation
While chromatographic methods provide information on relative purity, spectroscopic and other techniques are necessary to confirm the structural integrity of the main component and to obtain a measure of its absolute purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the target molecule and for identifying and quantifying impurities that may not be detected by HPLC-UV.[5] Both ¹H and ¹³C NMR should be performed.
Protocol: NMR Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine. The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. The presence of any unexpected signals may indicate the presence of impurities. Quantitative NMR (qNMR) can be used for the determination of absolute purity by using a certified internal standard.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This data is used to verify the empirical formula of the molecule.
Protocol: Elemental Analysis
Instrumentation: A CHNS elemental analyzer.
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
Data Analysis: Compare the experimentally determined percentages of C, H, N, and S with the theoretical values calculated from the molecular formula (C₁₃H₈N₄O₃S). The experimental values should be within ±0.4% of the theoretical values.
Element
Theoretical %
Carbon (C)
52.00
Hydrogen (H)
2.69
Nitrogen (N)
18.66
Sulfur (S)
10.68
Table 1: Theoretical elemental composition of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine.
Part 3: Stability Assessment through Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to ensure the developed analytical method is stability-indicating.[6][7] These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Figure 2: Workflow for conducting forced degradation studies.
Protocol: Forced Degradation Studies
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). Neutralize the solution before analysis.
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis. The nitro group may be susceptible to degradation under basic conditions.
Oxidation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature. The furan and thiazole rings may be susceptible to oxidative degradation.
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period.
Photolytic Degradation: Expose the solid or solution sample to light according to ICH Q1B guidelines. The nitrophenyl group is a known chromophore and may be susceptible to photodegradation.
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC-UV method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Use LC-MS/MS to identify the major degradation products.
Stress Condition
Expected Degradation
Potential Degradation Products
Acid Hydrolysis
Moderate
Hydrolysis of the amine or cleavage of the furan ring.
Base Hydrolysis
Significant
Degradation of the nitrophenyl group, potential ring opening.
Oxidation
Significant
Oxidation of the furan and/or thiazole ring.
Thermal
Low to Moderate
General decomposition.
Photolytic
Moderate
Isomerization or reduction of the nitro group.
Table 2: Summary of forced degradation conditions and expected outcomes.
Conclusion: A Pathway to Ensuring Quality and Safety
The analytical framework presented in this guide provides a robust and scientifically sound approach for the comprehensive purity assessment of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine. By integrating orthogonal techniques such as HPLC-UV, LC-MS/MS, NMR, and elemental analysis, a complete picture of the compound's purity profile can be established. Furthermore, the development of a stability-indicating method through forced degradation studies is paramount for ensuring the long-term quality and safety of this promising therapeutic agent. Adherence to these detailed protocols will not only satisfy regulatory requirements but also contribute to the successful development of a safe and effective drug product.
References
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Thieme. [Link]
DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. (2025). ResearchGate. [Link]
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (2015). Journal of Pharmaceutical Sciences and Research. [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2014). ResearchGate. [Link]
Force Degradation for Pharmaceuticals: A Review. (2022). International Journal of Scientific Development and Research. [Link]
Characterization data for all products. The Royal Society of Chemistry. [Link]
Stability Indicating HPLC Method Development: A Review. (2019). Research & Reviews: A Journal of Pharmaceutical Science. [Link]
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure. [Link]
Technical Support Center: Optimizing the Synthesis of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists facing yield bottlenecks in the preparation of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists facing yield bottlenecks in the preparation of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine.
Synthesizing this highly functionalized furylthiazole framework presents unique challenges, primarily due to the steric hindrance of the ortho-nitro group and the electronic sensitivity of the furan core. This guide bypasses generic advice, focusing instead on mechanistic causality, field-proven self-validating protocols, and authoritative methodologies to maximize your overall yield.
Fig 1: Optimized 4-step synthetic workflow for 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine.
Troubleshooting Guide & FAQs
Q1: I am experiencing low yields (<30%) during the initial coupling to form 2-(2-nitrophenyl)furan. The Suzuki coupling with 2-nitrophenylboronic acid is failing. Why is this happening, and how can I fix it?
Causality: The ortho-nitro group on the phenylboronic acid induces severe steric hindrance and electronic deactivation. In a standard palladium catalytic cycle, this leads to rapid protodeboronation (cleavage of the carbon-boron bond) before the critical transmetalation step can occur.
Solution: Abandon the Suzuki approach for this specific ortho-nitro substrate. Instead, utilize the Meerwein Arylation reaction. This involves the diazotization of 2-nitroaniline followed by a copper-catalyzed radical addition to furan. Because this proceeds via a radical pathway, it completely bypasses the steric limitations of palladium transmetalation, reliably yielding 2-(2-nitrophenyl)furan.
Q2: During the alpha-bromination of 1-(5-(2-nitrophenyl)furan-2-yl)ethan-1-one, I see multiple spots on TLC (over-bromination and ring degradation). How do I achieve strict mono-bromination?
Causality: Molecular bromine (Br₂) is excessively reactive. The furan ring is electron-rich and highly susceptible to electrophilic aromatic substitution, competing with the desired enolization/bromination at the alpha-methyl group. Furthermore, the alpha-carbon can easily undergo double bromination.
Solution: Use Copper(II) bromide (CuBr₂) in a refluxing mixture of ethyl acetate and chloroform. CuBr₂ acts as a mild, heterogeneous brominating agent that slowly releases bromine equivalents. This kinetic control favors the thermodynamic mono-brominated alpha-carbon product while protecting the vulnerable furan core.
Protocol 1: Regioselective Alpha-Bromination
Preparation: Dissolve 1-(5-(2-nitrophenyl)furan-2-yl)ethan-1-one (1.0 eq) in a 1:1 mixture of EtOAc and CHCl₃ to achieve a 0.2 M concentration.
Reagent Addition: Add finely powdered Copper(II) bromide (2.0 eq) as a solid.
Reaction: Reflux the suspension vigorously for 4-6 hours.
Self-Validating Cue: The reaction progress is visually trackable. The dense, black CuBr₂ powder will progressively convert to a fluffy, white CuBr precipitate as the reaction proceeds.
Workup: Once TLC (Hexanes:EtOAc 3:1) confirms starting material consumption, cool to room temperature. Filter the mixture through a pad of Celite to remove the CuBr salts.
Isolation: Wash the filtrate with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield pure 2-bromo-1-(5-(2-nitrophenyl)furan-2-yl)ethan-1-one.
Q3: The final Hantzsch thiazole cyclization with thiourea stalls out, yielding a sticky, impure mass. How can I drive the cyclization to completion?
Causality: The Hantzsch thiazole synthesis is the most widely utilized process for constructing the thiazole moiety[1]. It proceeds via an initial S-alkylation of thiourea by the alpha-bromoketone, followed by cyclodehydration. However, the ortho-nitro group exerts a strong electron-withdrawing effect across the conjugated furan system, drastically reducing the nucleophilicity of the intermediate ketone carbonyl. Additionally, the intermediate hydrobromide salt often precipitates prematurely in pure ethanol, physically trapping the acyclic intermediate and halting dehydration.
Solution: Utilize a co-solvent system (Ethanol/1,4-Dioxane) and apply ultrasonic irradiation . Literature confirms that utilizing 10% dioxane as a co-solvent significantly improves the solubility of complex intermediates during thiazole annulations[2]. Furthermore, ultrasonic irradiation provides the localized cavitation energy required to overcome the high activation barrier of the final dehydration step without causing thermal degradation[3].
Fig 2: Mechanistic pathway of the Hantzsch synthesis highlighting the dehydration bottleneck.
Preparation: In a round-bottom flask, suspend 2-bromo-1-(5-(2-nitrophenyl)furan-2-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in a 9:1 mixture of Ethanol and 1,4-Dioxane (0.1 M concentration)[2].
Sonication: Place the flask in an ultrasonic bath maintained at 50°C[3].
Reaction: Sonicate the mixture for 45-60 minutes.
Self-Validating Cue: The heterogeneous suspension will briefly clarify into a solution, followed by the rapid precipitation of a bright yellow solid (the thiazol-2-amine hydrobromide salt).
Filtration: Cool the mixture to 0°C in an ice bath. Filter the precipitate and wash with cold ethanol.
Free Base Isolation: To isolate the active free base, suspend the yellow solid in distilled water, neutralize with saturated aqueous NaHCO₃ until the pH reaches 8, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to obtain the pure 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine.
Data Presentation: Optimization of Cyclization Conditions
To illustrate the impact of the solvent system and energy source on the final Hantzsch cyclization step, refer to the quantitative comparison below. The combination of dioxane and ultrasound effectively resolves the stalled dehydration step[2][3].
Method
Solvent System
Temperature
Reaction Time
Yield (%)
Purity (HPLC)
Conventional Heating
Pure Ethanol
78°C (Reflux)
4.0 hours
45%
< 80%
Conventional Heating
EtOH / Dioxane (9:1)
80°C
2.5 hours
68%
85%
Ultrasonic Irradiation
Pure Ethanol
50°C
1.5 hours
72%
90%
Ultrasonic Irradiation
EtOH / Dioxane (9:1)
50°C
0.75 hours
91%
> 98%
Table 1: Comparison of Hantzsch cyclization conditions for the target furylthiazole.
References
Convenient Multicomponent One-Pot Synthesis of 2- Iminothiazolines and 2-Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. d-nb.info.
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. benchchem.com.
Synthesis and Biological Evaluation of Thiazole Derivatives. intechopen.com.
Nitrophenylfuran Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks researchers and process chemists face when assembling nitrophenylfuran scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center.
As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks researchers and process chemists face when assembling nitrophenylfuran scaffolds. Nitrophenylfurans are recognized as "privileged structures" and serve as the foundation for numerous antimicrobial and anticancer agents, including well-known therapeutics like Nitrofurantoin[1]. However, the unique electronic properties of the nitro group, combined with the extreme acid-sensitivity of the furan ring, present distinct synthetic challenges[1].
This guide bypasses generic advice to provide field-proven methodologies, mechanistic causality, and troubleshooting FAQs designed to ensure reproducible, high-yield syntheses.
Section 1: Standardized Experimental Protocols
We prioritize two primary pathways in our laboratories: the classical Meerwein Arylation (ideal for early-stage scale-up from inexpensive anilines) and the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (ideal for late-stage functionalization and library generation).
Protocol A: Meerwein Arylation of Furfural
Mechanistic Causality: This method relies on the generation of an aryl radical from a diazonium salt. The copper(II) chloride acts as a redox catalyst, facilitating the single-electron transfer required to decompose the diazonium species into a highly reactive nitrophenyl radical, which subsequently attacks the electron-rich furan ring[2].
Step-by-Step Methodology:
Diazotization: Suspend 2-chloro-4-nitroaniline (8.0 g) in a 1:1 mixture of concentrated HCl and deionized water. Heat gently to ensure partial dissolution, then cool the mixture strictly to 0–5 °C in an ice-brine bath[1].
Nitrite Addition: Add an aqueous solution of sodium nitrite (0.07 mol) dropwise[1].
Self-Validation Step: Monitor the reaction with starch-iodide paper; an immediate blue-black color confirms the presence of the necessary excess nitrous acid[2].
Arylation: Filter the cold diazonium solution to remove unreacted starting material. To the filtrate, add furfural (0.05 mol) dissolved in a minimal amount of acetone[1].
Catalysis: Introduce a solution of CuCl₂ (2.0 g in 10 mL H₂O) dropwise[1]. Nitrogen gas evolution will commence immediately, indicating radical formation.
Work-up: Stir the mixture for 4 hours, then leave overnight at room temperature. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure nitrophenylfuran derivative[1].
Protocol B: Suzuki-Miyaura Cross-Coupling
Mechanistic Causality: The strong electron-withdrawing nature of the nitro group makes nitrophenylboronic acids highly prone to protodeboronation. Using a biphasic 1,4-dioxane/water system ensures optimal solubility of both the organic substrates and the inorganic base, while a robust catalyst like PdCl₂(PPh₃)₂ facilitates rapid transmetalation before the boronic acid can degrade[1].
Step-by-Step Methodology:
Reaction Setup: Dissolve methyl 5-bromofuran-2-carboxylate (250 mg, 1.2 mmol), (4-nitrophenyl)boronic acid (267 mg, 1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane (10 mL) under a strict nitrogen atmosphere[1].
Base Addition: Inject a 2 M aqueous solution of Na₂CO₃ (1.2 mL, 2.4 mmol) into the reaction mixture. The base activates the boronic acid by forming a highly nucleophilic boronate complex[1].
Coupling: Heat the mixture to 90 °C and stir overnight[1].
Purification: Cool to room temperature, filter the biphasic mixture through a Celite pad to remove palladium black, extract with ethyl acetate, and purify the crude product via flash column chromatography[1].
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I experiencing massive tar formation and low yields during the Meerwein arylation?A: Tar formation is typically caused by the polymerization of the furan ring under highly acidic conditions or thermal decomposition of the diazonium salt.
Troubleshooting: Ensure the diazotization temperature strictly remains below 5 °C. Furan is highly susceptible to acid-catalyzed ring-opening. If you observe excessive tar, buffer the arylation step with sodium acetate to mitigate furan degradation. Furthermore, diazonium salts with nitro groups are highly reactive; control the rate of CuCl₂ addition to prevent a runaway radical cascade[2].
Q2: My Suzuki coupling with (4-nitrophenyl)boronic acid is yielding mostly nitrobenzene (deboronation). How do I fix this?A: Electron-deficient boronic acids undergo rapid protodeboronation in the presence of water and base at high temperatures.
Troubleshooting: To outcompete the deboronation pathway, you must accelerate the transmetalation step.
Increase the catalyst loading (up to 10 mol%).
Switch to a more active, electron-rich phosphine ligand (e.g., XPhos or SPhos).
Minimize water content by using anhydrous K₃PO₄ or Cs₂CO₃ in dry toluene instead of the aqueous Na₂CO₃/dioxane system.
Q3: How can I effectively monitor the progress of the cross-coupling reaction without false positives on TLC?A: Nitrophenyl derivatives often streak on silica or co-elute with the starting bromofuran.
Troubleshooting: For a quick benchtop validation, monitor the disappearance of the boronic acid via TLC using a specialized stain like Alizarin. Alizarin complexes selectively with boronic acids (appearing as a bright yellow spot), leaving the product and aryl halide unstained.
Section 3: Analytical Validation Data
To ensure the structural integrity of your synthesized nitrophenylfuran derivatives, cross-reference your analytical data against the expected spectroscopic benchmarks summarized below.
Table 1: Expected Spectroscopic Data for Nitrophenylfuran Derivatives
Analytical Method
Functional Group / Region
Expected Signal / Chemical Shift
Diagnostic Significance
FT-IR
N-O Stretching (Nitro)
~1520 cm⁻¹ (asym), ~1340 cm⁻¹ (sym)
Confirms successful incorporation of the nitro group[1].
FT-IR
C-O-C Stretching (Furan)
~1250–1020 cm⁻¹
Validates an intact furan ring (no ring-opening)[1].
¹H NMR
Furan Protons
6.70–7.59 ppm (doublets)
Identifies the substitution pattern on the furan ring[3].
¹³C NMR
Phenyl Carbons (C-NO₂)
124–148 ppm (Deshielded)
Confirms the electron-withdrawing effect of the nitro group[1].
¹³C NMR
Furan Carbons
110–155 ppm
Differentiates C-O adjacent carbons from the C-C backbone[1].
Section 4: Mechanistic & Workflow Diagram
Below is the logical workflow for selecting and troubleshooting the synthesis of nitrophenylfuran derivatives.
Decision matrix and troubleshooting workflow for the synthesis of nitrophenylfuran derivatives.
Section 5: References[1] Title: 2-(4-Nitrophenyl)furan | High-Quality Research Chemical - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSPYP-xvjkl2vSwuBi9NGURvKmEVGafcakxdLy13gPypGG1F-UdMK6dzqx-33vcDsmV45-IzmxmNtXa1pag35jITKhT4TwRHeJDLysqxC0WA7piy5aaZwlr3YOgNdcnvEsvSB9[2] Title: Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMOBMQUbvol-yRurDZjP-g6IErgRl0GlU6D43KhaRmHN1lJiri90yq6NHcIocKAVhFvC5cl3gCAmtA2EdDBkJoke6XO60VGD1dcSfTrGA439nFkV4sMI6i3u4geshdL8Mr90zbeIRNdKt6PqM=[3] Title: Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Source: rjptonline.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4NIB69Br_8RXliYyl2r2aidi5igoZj0TlbTZDvLVNbFLHKsaafRBOPe74Buz8S_FTdVNtNQ2pgajdv_RTOqZc50XqIYbXZ1IDYtBgm0wgUgpMTlv4PmYkWI65wqHxRPf9BE0gtbmE0uP0vQrWg45IbuGFYDV2og6dyGU3ag6bUL4iFUoXeH_U0SQ6n9hQbagEg_74vE_AaTgBuA1gjUQwTyALUb4z7XxiFQNAsRNu
enhancing the stability of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine in solution
An In-Depth Technical Guide to Enhancing the Solution Stability of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine Technical Support Center Welcome to the technical support guide for 4-(5-(2-nitrophenyl)furan-2-yl)thiazol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Enhancing the Solution Stability of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
Technical Support Center
Welcome to the technical support guide for 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this molecule and may encounter stability challenges in solution. Our goal is to provide not only troubleshooting steps but also a foundational understanding of the molecule's chemical liabilities to empower you to design more robust experiments and formulations.
The structure of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine incorporates three key heterocyclic and functional moieties: a 2-aminothiazole ring, a furan ring, and a 2-nitrophenyl group. Each of these components presents a unique set of potential stability issues that can be triggered by common laboratory and storage conditions such as pH, light, and temperature. This guide will deconstruct these liabilities and offer practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this molecule that I should be concerned about regarding its stability in solution?
A: The molecule's structure contains three main areas of potential instability:
The Furan Ring: Furan and its derivatives are notoriously susceptible to degradation under acidic conditions, which can catalyze a ring-opening reaction.[1][2][3] This is often the most significant liability for furan-containing compounds.
The 2-Nitrophenyl Group: Nitroaromatic compounds are often sensitive to light. Exposure to UV or even ambient laboratory light can induce photodegradation, leading to the formation of impurities and a change in solution appearance.[4][5][6]
The 2-Aminothiazole Ring: This electron-rich heterocyclic system can be prone to oxidation, especially in the presence of dissolved oxygen or trace metal contaminants.[7] Some 2-aminothiazole derivatives have also shown instability in certain organic solvents like DMSO over time.[8]
Q2: What are the ideal general storage conditions for a stock solution of this compound?
A: To maximize the shelf-life of your solution, adhere to the following conditions:
Temperature: Store solutions at low temperatures, such as 4°C for short-term use and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]
Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[7]
Atmosphere: For long-term storage, it is best practice to use a deoxygenated solvent and purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[7]
Solvent Choice: While DMSO is common, consider its potential for causing degradation with this class of compounds.[8] For long-term storage, a polar aprotic solvent like DMF might offer better stability.[9] Always prepare fresh solutions for sensitive experiments when possible.
pH: Maintain the pH of aqueous solutions within a stable range, likely near neutral (pH 5-8), as both strong acids and bases can promote degradation.[9]
Q3: My DMSO stock solution is giving me inconsistent results in my biological assays. What could be the cause?
A: This is a known issue for some 2-aminothiazole derivatives.[8] The compound may be degrading in the DMSO stock solution over time, even at low temperatures. This can lead to a decrease in the concentration of the parent compound and the formation of degradation products that may have their own biological activity, confounding your results. It is crucial to prepare fresh solutions from a solid sample or to qualify the purity of your stock solution by HPLC or LC-MS before use.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem Observed
Probable Cause(s)
Recommended Solutions & Explanations
Rapid loss of compound during acidic workup or in an acidic formulation (e.g., pH < 4).
Acid-catalyzed hydrolysis and ring-opening of the furan moiety. The furan ring is protonated, making it highly susceptible to nucleophilic attack by water, which cleaves the ring to form dicarbonyl species.[2][3]
1. Neutralize Carefully: During workup, neutralize acidic solutions promptly and avoid prolonged contact. 2. Use Milder Conditions: If an acid is required, use a weaker acid or a lower concentration. 3. Lower Temperature: Perform the acidic step at a lower temperature (e.g., 0°C) to reduce the rate of degradation. 4. Change Solvent: If possible, use a polar aprotic solvent like DMF, which has been shown to stabilize furan derivatives against acid-catalyzed degradation.[1]
Solution turns yellow or brown, especially after exposure to light or upon storage.
1. Photodegradation: The 2-nitrophenyl group is likely undergoing photochemical reactions.[4][5][10] 2. Oxidative Degradation: The 2-aminothiazole ring may be oxidizing.[7]
1. Protect from Light: Work in a dimly lit area and store all solutions in amber vials or wrapped in foil.[11] 2. Deoxygenate Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. 3. Consider Antioxidants: For formulated solutions, the addition of a small amount of an antioxidant (e.g., BHT, Vitamin E) may be beneficial, but must be tested for compatibility with your system.[12]
New, unexpected peaks appear in HPLC/LC-MS analysis after storing the compound in a buffered aqueous solution.
pH-dependent hydrolysis. The stability of the molecule is likely sensitive to the specific pH of your buffer. Both acidic and basic conditions can catalyze degradation pathways.[13]
1. Conduct a pH-Stability Profile: Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's purity over time by HPLC. This will identify the optimal pH range for stability.[7] 2. Use Buffers: For aqueous experiments, always use a buffer system to maintain a stable pH.[13]
Understanding the Degradation Mechanisms
To effectively stabilize the molecule, it is crucial to understand the chemical reactions that lead to its degradation. The three primary pathways are detailed below.
Acid-Catalyzed Furan Ring Opening: This is often the most significant degradation pathway in aqueous acidic environments. The reaction is initiated by the protonation of the furan ring at the α-carbon (adjacent to the oxygen atom), which is the rate-limiting step.[2] This makes the ring highly electrophilic and susceptible to attack by water, leading to a cascade of reactions that ultimately cleaves the ring to form linear dicarbonyl compounds.[1][2] Electron-withdrawing groups on the furan ring, like the thiazole in this case, can offer some stabilization compared to unsubstituted furan, but the ring remains a point of vulnerability.[14]
Photodegradation of the Nitroaromatic Moiety: The 2-nitrophenyl group can absorb UV and visible light. This absorption of energy can excite the molecule to a higher energy state, making it highly reactive.[6] This can initiate radical reactions or intramolecular rearrangements, leading to a variety of degradation products.[4][5] The presence of oxygen can further accelerate these processes.
Oxidation of the 2-Aminothiazole Ring: The sulfur atom and the amino group on the thiazole ring are potential sites for oxidation.[7] Dissolved molecular oxygen, peroxide impurities in solvents (like THF or ethers), or trace metal ions can facilitate the formation of reactive oxygen species (ROS) that attack the ring. This can lead to the formation of sulfoxides or other oxidized products.
Visualizing Potential Degradation Pathways
The following diagram illustrates the key points of molecular instability that can lead to degradation.
Caption: Key degradation pathways for the target molecule.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of your compound and identify its primary degradation pathways, a forced degradation (or stress testing) study is the most effective approach.[15] This involves intentionally exposing the compound to harsh conditions to accelerate degradation. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), which is sufficient to detect and characterize degradants without forming secondary products that wouldn't appear under normal storage conditions.[11][16]
Formic Acid or Trifluoroacetic Acid (for mobile phase)
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC system with UV or DAD detector
pH meter
Photostability chamber (ICH Q1B compliant)
Temperature-controlled oven
Preparation of Stock Solution
Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or a 50:50 ACN:water mixture) to prepare a 1 mg/mL stock solution.
Use this stock solution for all stress conditions.
Stress Conditions
For each condition, prepare a sample in a clear vial and a control sample (wrapped in foil, stored at 4°C).
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C. Also, place a vial of the stock solution in the oven.
Photolytic Degradation: Place a vial of the stock solution and a thin layer of solid compound in a photostability chamber, exposing it to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Sampling and Analysis
Withdraw aliquots from each stressed sample at time points (e.g., 2, 4, 8, 24 hours).
Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN with 0.1% formic acid). Monitor at a wavelength where the parent compound absorbs strongly (e.g., determined by UV scan).
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
Summary of ICH Recommended Stress Conditions
Stress Type
Recommended Conditions (Small Molecules)
Rationale for Degradation
Acid Hydrolysis
0.1 M – 1 M HCl or H₂SO₄; Ambient or elevated temperature.
To evaluate the intrinsic stability against acid-catalyzed reactions like hydrolysis of the furan ring.[15][16]
Base Hydrolysis
0.1 M – 1 M NaOH or KOH; Ambient or elevated temperature.
To assess susceptibility to base-catalyzed degradation.[15]
Oxidation
3% - 30% H₂O₂; Room temperature.
To identify susceptibility to oxidation, targeting the aminothiazole ring.[17]
Photostability
ICH Q1B guidelines (1.2 million lux-hours visible, 200 W-h/m² UVA).
To determine if the compound is light-sensitive, which is expected for the nitroaromatic group.[11]
Thermal (Dry Heat)
High temperatures (e.g., 70-80°C).
To assess thermal lability in the solid state and in solution.[17]
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
Oxidation And Antioxidants In Organic Chemistry And Biology. (2026, February 9). Vertex AI Search.
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. American Chemical Society.
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, April 2). Pharmaceutical Technology.
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
Stability issues of furan rings in acidic or basic conditions. Benchchem.
A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development.
Stability issues of furan rings in acidic or basic conditions. Benchchem.
Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. (2002, August 13). ACS Publications.
Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution. Benchchem.
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021, August 17). Environmental Science & Technology Letters.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017, December 20). Energy & Fuels.
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry.
On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate.
Antioxidant Compounds and Their Antioxidant Mechanism. (2019, March 22). IntechOpen.
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31). International Journal of Social Science and Education.
Technical Support Center: Interpreting Complex NMR Spectra of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine via N...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine via Nuclear Magnetic Resonance (NMR) spectroscopy. The complex interplay of three distinct aromatic systems often leads to significant peak overlap and complex coupling patterns, necessitating a systematic and multi-faceted analytical approach.
Overview of the Structural Challenge
The molecule 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine comprises three key structural motifs: a 2-substituted furan ring, a 2,4-disubstituted thiazole ring, and an ortho-substituted nitrobenzene ring. This arrangement presents several NMR interpretation challenges:
Signal Crowding: Protons on all three aromatic rings resonate in a relatively narrow spectral window (typically 6.5-8.5 ppm), leading to overlapping multiplets.
Complex Coupling: Protons on the furan and nitrophenyl rings exhibit both short- and long-range couplings, complicating multiplicity analysis.
Rotational Isomers (Rotamers): Restricted rotation around the single bonds connecting the rings can lead to peak broadening or even the appearance of multiple sets of signals.
Quadrupole Broadening: The nitrogen atoms in the thiazole ring can sometimes cause broadening of adjacent proton signals.
This guide will systematically address these challenges through a combination of predictive analysis, frequently asked questions, troubleshooting scenarios, and advanced experimental protocols.
Predicted ¹H and ¹³C NMR Spectral Data
A foundational step in interpreting complex spectra is to predict the expected chemical shifts and coupling constants based on the constituent parts of the molecule. This provides a hypothesis to test against the experimental data.
Predicted ¹H NMR Data Summary
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Notes
Thiazole-H5
7.0 - 7.5
s
-
A sharp singlet, its exact position influenced by the furan ring.
Furan-H3
6.8 - 7.2
d
J ≈ 3.5 Hz
Coupled to Furan-H4.
Furan-H4
7.2 - 7.6
d
J ≈ 3.5 Hz
Coupled to Furan-H3, likely deshielded by the adjacent thiazole.
Phenyl-H6'
7.9 - 8.2
dd
Ortho: 7-9 Hz, Meta: 1-2 Hz
Most deshielded phenyl proton due to proximity to the nitro group.
Phenyl-H3'
7.8 - 8.1
dd
Ortho: 7-9 Hz, Meta: 1-2 Hz
Deshielded by the nitro group.
Phenyl-H4'
7.5 - 7.8
td
Ortho: 7-9 Hz, Meta: 1-2 Hz
Appears as a triplet of doublets.
Phenyl-H5'
7.6 - 7.9
td
Ortho: 7-9 Hz, Meta: 1-2 Hz
Appears as a triplet of doublets.
-NH₂
5.0 - 7.0
br s
-
Broad signal, exchangeable with D₂O. Position is highly solvent and concentration dependent.
Predicted ¹³C NMR Data Summary
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
Thiazole-C2
165 - 170
Carbon bearing the amine group, significantly downfield.
Thiazole-C4
140 - 145
Quaternary carbon linked to the furan ring.
Thiazole-C5
110 - 115
Protonated carbon of the thiazole ring.
Furan-C2
150 - 155
Quaternary carbon linked to the thiazole ring.
Furan-C5
145 - 150
Quaternary carbon linked to the nitrophenyl ring.
Furan-C3
112 - 118
Protonated carbon adjacent to the thiazole linkage.
Furan-C4
115 - 120
Protonated carbon adjacent to the nitrophenyl linkage.
Phenyl-C1'
130 - 135
Quaternary carbon attached to the furan ring.
Phenyl-C2'
148 - 152
Quaternary carbon bearing the nitro group.
Phenyl-C3' to C6'
120 - 135
Aromatic carbons of the nitrophenyl ring.
Frequently Asked Questions (FAQs)
Q1: Why are the furan protons observed as two distinct doublets?
A: The two protons on the furan ring (H3 and H4) are not chemically equivalent. They are coupled to each other, resulting in a characteristic doublet for each proton. The typical coupling constant for adjacent protons in a furan ring is around 3.1-3.8 Hz.[1] This small J-value is a hallmark of the furan system.
Q2: How does the 2-nitrophenyl group influence the rest of the spectrum?
A: The nitro group (-NO₂) is a strong electron-withdrawing group. This has two major effects:
Deshielding: It significantly deshields the ortho and para protons on its own ring (H3' and H6'), pushing their chemical shifts downfield (to higher ppm values).[2]
Anisotropic Effects: The nitro group can also exert through-space effects on nearby protons, such as the furan protons, potentially causing further deshielding if the rings are oriented appropriately. This is best confirmed with a NOESY experiment.
Q3: The -NH₂ protons are not always visible or appear very broad. Why?
A: The amine (-NH₂) protons are acidic and can exchange with trace amounts of water (or D₂O in a deuterated solvent) in the NMR solvent. This chemical exchange process happens on the NMR timescale and leads to significant broadening of the signal. In very dry solvents, you might see a sharper signal, which could even show coupling to the thiazole ring protons under specific conditions. A simple test is to add a drop of D₂O to the NMR tube; the -NH₂ signal will disappear, confirming its identity.
Q4: I am having trouble assigning the four protons on the nitrophenyl ring. What is the best approach?
A: The four protons on the 2-nitrophenyl ring form a complex ABCD spin system. The proton ortho to the nitro group (H3') and the proton ortho to the furan substituent (H6') will be the most downfield. A 2D COSY experiment is indispensable here.[3] It will reveal the coupling network, allowing you to "walk" from one proton to its neighbor. For example, you will see a cross-peak between H6' and H5', between H5' and H4', and between H4' and H3'.
Troubleshooting Common Issues
Problem
Possible Cause(s)
Recommended Solution(s)
Significant peak overlap in the aromatic region (7.0-8.5 ppm).
The chemical shifts of the furan, thiazole, and phenyl protons are inherently close.
Increase the magnetic field strength of the spectrometer (e.g., move from 400 MHz to 600 MHz) to increase spectral dispersion. Utilize 2D NMR experiments like COSY and HSQC to resolve individual signals in a second dimension.[3][4]
Signals are broader than expected.
1. Unresolved long-range couplings. 2. Presence of paramagnetic impurities. 3. Molecular aggregation at high concentrations. 4. Restricted bond rotation (rotamers).
1. Use a higher resolution instrument. 2. Filter the sample through a small plug of celite or silica. 3. Dilute the sample. 4. Acquire the spectrum at a higher temperature to increase the rate of rotation, which may sharpen the signals.
Cannot locate the -NH₂ signal.
The signal may be extremely broad and lost in the baseline, or it may have exchanged completely with residual D₂O in the solvent.
Ensure you are using a very dry deuterated solvent. If the signal is still not visible, its absence upon comparison with the integration of other signals can be indirect evidence.
Unexpected signals in the spectrum.
Presence of solvent impurities (e.g., water, acetone, grease) or residual synthesis reagents/byproducts.
Compare the unknown peaks against a known table of common NMR impurities.[5] If necessary, re-purify the sample using chromatography or recrystallization.
For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
Workflow for Complete NMR Spectral Assignment
Caption: Workflow for systematic NMR spectral assignment.
Featured Protocol: 2D ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment is crucial for identifying which protons are coupled to each other (typically through 2-3 bonds).[3][6] This allows for the mapping of entire spin systems within the molecule.
Experimental Steps:
Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (the range of chemical shifts to be observed).
COSY Experiment Setup:
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.[7]
Set the number of scans (NS) to 4 or 8 and the number of increments in the indirect dimension (F1) to at least 256 for good resolution.
The experiment time will typically range from 20 minutes to a few hours depending on the concentration and desired resolution.
Data Processing:
After acquisition, the 2D data is Fourier transformed in both dimensions.
The spectrum is phased and baseline corrected.
Interpretation:
The 1D ¹H spectrum appears on the diagonal.
Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are J-coupled.
For 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine, you should observe key cross-peaks between:
Furan-H3 and Furan-H4.
Phenyl-H3' and Phenyl-H4'.
Phenyl-H4' and Phenyl-H5'.
Phenyl-H5' and Phenyl-H6'.
Using NOESY to Confirm Conformation
A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are coupled through bonds.[8][9][10] This is particularly useful for determining the relative orientation of the rings. For instance, a NOESY cross-peak between a furan proton (e.g., H4) and a phenyl proton (e.g., H3') would provide strong evidence for a conformation where these two rings are in close proximity.
Visualization of Key Correlations
Caption: Expected COSY and potential NOESY correlations.
References
NOESY: Cross-Correlation Through Space - NMR Theory, UCSB Chem and Biochem NMR Facility. Available from: [Link]
5.4: NOESY Spectra - Chemistry LibreTexts. Available from: [Link]
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A Comparative Guide to the Efficacy of 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine Derivatives
This guide provides a comprehensive comparison of the therapeutic efficacy of derivatives based on the 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine scaffold. We will delve into the structure-activity relationships (SAR...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the therapeutic efficacy of derivatives based on the 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine scaffold. We will delve into the structure-activity relationships (SAR) that govern their biological performance, supported by experimental data from relevant studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical class.
Introduction: The Thiazole-Furan Hybrid Scaffold
The 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine core structure is a compelling scaffold in medicinal chemistry. It represents a molecular hybrid, combining three key pharmacophores:
Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur, widely recognized for its diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The 2-amino substitution provides a crucial point for hydrogen bonding and further derivatization.
Furan Ring: A common heterocyclic motif in therapeutic agents, known to contribute to a range of activities, including antimicrobial and anti-inflammatory effects.[3]
Nitrophenyl Group: The presence of a nitro group on the phenyl ring can significantly influence the electronic properties of the molecule, often enhancing its biological activity.[1] However, it is critical to note that some 5-nitrofuran compounds have been associated with carcinogenicity, necessitating careful toxicological evaluation.[4]
The strategic combination of these fragments offers a framework for developing novel therapeutic agents. This guide will compare derivatives based on this core, focusing on their efficacy in oncology and infectious diseases.
Rationale for Derivatization and Evaluation Workflow
The development of novel derivatives from a lead scaffold is a systematic process aimed at optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine core, key points for modification include the amino group of the thiazole, the phenyl ring, and the furan moiety. The overarching goal is to understand how structural changes impact biological activity.
The typical workflow for evaluating these derivatives is outlined below. This process ensures a logical progression from synthesis to biological validation and SAR analysis.
Caption: General workflow for the development and evaluation of novel chemical derivatives.
Comparative Efficacy in Oncology
Thiazole-based compounds have shown significant promise as anticancer agents.[5] Derivatives incorporating a nitrofuran moiety have been investigated for their ability to induce apoptosis in cancer cells. While direct data on the exact 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine is limited, we can infer efficacy by comparing structurally related compounds that share the key nitrofuran-heterocycle linkage.
A study on 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones revealed significant inhibitory effects against breast cancer cell lines.[6] The data suggests that the nitrofuran moiety is crucial for cytotoxic activity.
Data Interpretation and Structure-Activity Relationship (SAR):
Importance of the Nitrofuran Moiety: The low micromolar IC₅₀ values for nitrofuran-thiazolidinone hybrids underscore the potent cytotoxic effect imparted by the 5-nitrofuran group against various cancer cell lines.[6]
Influence of Linker and Core: The allylidene linker in the thiazolidinone series appears effective. In other thiazole series, such as the 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives, the core structure and substituents on the pyrimidine ring dramatically influence potency, with some derivatives showing nanomolar efficacy.[5]
Mechanism of Action: Further investigation into the nitrofuran-thiazolidinones showed they induce apoptosis by increasing the generation of reactive oxygen species (ROS) and affecting the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.[6]
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
The efficacy of many anticancer agents hinges on their ability to induce programmed cell death, or apoptosis. As observed with related nitrofuran derivatives, a plausible mechanism of action for the 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine series is the induction of the intrinsic (mitochondrial) apoptotic pathway. This pathway is triggered by cellular stress, such as the high levels of ROS that can be generated by these compounds.[6]
Caption: The intrinsic apoptotic pathway initiated by compound-induced cellular stress.
This cascade begins with an increase in ROS, leading to mitochondrial stress. This stress activates pro-apoptotic proteins like Bax, which disrupt the mitochondrial membrane, causing the release of Cytochrome C. This, in turn, leads to the formation of the apoptosome and the activation of executioner caspases (like Caspase-3), ultimately dismantling the cell in a controlled manner.[6]
Comparative Efficacy in Infectious Diseases
Nitrofurans are well-established antibacterial agents with a broad spectrum of activity.[7] Their combination with a thiazole scaffold, another known antimicrobial pharmacophore, presents a promising strategy for developing new anti-infective agents.[8] The efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Data Interpretation and Structure-Activity Relationship (SAR):
Broad-Spectrum Potential: The data shows that nitrofuran and furan-thiazole hybrids are effective against both Gram-positive (S. aureus, S. pneumoniae) and Gram-negative (K. pneumoniae) bacteria.[7][8]
Potency: Many derivatives exhibit potent activity with MIC values in the low microgram-per-milliliter range, indicating their potential as effective antibacterial agents.
Hybridization Advantage: The combination of the furan/nitrofuran moiety with the thiazole core appears to be a successful strategy. SAR studies on various thiazole derivatives have shown that the nature and position of substituents on the associated heterocyclic rings are critical for determining the potency and spectrum of antimicrobial activity.[8]
Key Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. Below are methodologies for two key in vitro assays.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality and Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan indicates a loss of viability due to the cytotoxic effects of the test compound.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Causality and Principle: The protocol relies on challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the absence of visible growth (turbidity) indicates that the compound has inhibited bacterial proliferation at that concentration.
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin may be added to aid in determining viability.
Conclusion and Future Directions
The 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine scaffold represents a promising platform for the development of novel therapeutic agents. By leveraging the combined pharmacological properties of its thiazole, furan, and nitrophenyl components, derivatives can be designed to exhibit potent anticancer and antimicrobial activities.
Structure-Activity Insights: The available data on related compounds strongly suggests that the 5-nitrofuran moiety is a key driver of efficacy, particularly in oncology, through mechanisms like ROS generation and apoptosis induction.[6] Further derivatization of the thiazole-amine and substitutions on the phenyl ring are critical for modulating potency, selectivity, and the drug-like properties of the molecules.[5][8]
Future Research: Future work should focus on synthesizing a focused library of derivatives of the core structure to establish direct and precise SAR. Key investigations should include:
Modifying the Nitro Group Position: Shifting the nitro group from the ortho to meta or para positions to assess its impact on activity and potential toxicity.[9]
Substituting the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to fine-tune the electronic profile.
Derivatizing the Amino Group: Acylation or alkylation of the 2-amino group on the thiazole ring to explore its role in target binding.
Toxicology Screening: Given the concerns associated with some nitrofurans, early and thorough cytotoxicity screening against normal cell lines and in vivo toxicity studies are imperative.[4]
By systematically exploring these chemical modifications and employing the robust experimental protocols outlined herein, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
Cohen, S., Ertürk, E., Von Esch, A., Corvetti, A., & Bryan, G. (1975). Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. Journal of the National Cancer Institute, 54(4), 841-850. [Link]
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). MDPI. [Link]
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. [Link]
Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
El-Damasy, A.K., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. [Link]
Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-bromophenyl)thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydropyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Journal of Chemical Sciences, 15(2), 1-8. [Link]
Rezaei, Z., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138. [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). MDPI. [Link]
Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115683. [Link]
Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074. [Link]
Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. (2023). RSC Publishing. [Link]
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2021). RSC Advances, 11(39), 24203-24220. [Link]
Synthesis and characterization of ethyl 7-methyl-2-(4-nitrophenyl)-5- phenyl-5h-[1][4][10] thiadiazolo [3, 2-a] pyrimidine-6-carboxylate and its biological properties. (2024). World Journal of Pharmaceutical Research. [Link]
Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 117952. [Link]
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). ADMET & DMPK, 10(3), 273-290. [Link]
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org. [Link]
Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]
Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. (2025). FABAD Journal of Pharmaceutical Sciences. [Link]
5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2025). PLOS One. [Link]
Professional Laboratory Guide: Handling and Disposal of 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine
As a specialized research chemical, 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine presents unique handling and disposal challenges. Because this compound is often utilized in drug discovery and high-throughput screening...
Author: BenchChem Technical Support Team. Date: April 2026
As a specialized research chemical, 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine presents unique handling and disposal challenges. Because this compound is often utilized in drug discovery and high-throughput screening, laboratories must establish rigorous, self-validating waste management protocols. This guide provides step-by-step, causality-driven methodologies to ensure compliance, protect personnel, and mitigate environmental impact.
Chemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first analyze the molecule's functional groups to understand why specific waste streams are required:
2-Nitrophenyl Group: Nitroaromatics are inherently energetic and can be reactive under extreme conditions. They pose a significant toxicity risk, acting as potential mutagens and sensitizers.
Thiazol-2-amine Moiety: The presence of sulfur and nitrogen in this heterocyclic ring means that improper destruction (e.g., low-temperature burning) will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[1].
Furan Ring: While relatively stable, it contributes to the overall hydrophobicity of the molecule, meaning the compound is typically dissolved in strong organic solvents like Dimethyl Sulfoxide (DMSO) for biological assays, altering its permeation hazards.
Because of these structural features, this compound must be strictly categorized as Hazardous Organic Waste and routed exclusively to high-temperature incineration facilities equipped with exhaust scrubbers[2].
Waste Segregation Workflow
The following self-validating workflow ensures that the compound is routed to the correct institutional waste stream based on its physical state and solvent matrix.
Fig 1. Waste segregation and disposal workflow for heterocyclic nitroaromatic compounds.
Step-by-Step Disposal Methodology
To maintain scientific integrity and safety, do not attempt to chemically neutralize this compound in the laboratory. The self-validating protocol relies on strict segregation and institutional transfer, adhering to[2].
Protocol A: Disposal of Solid Waste (Powders/Crystals)
Segregation: Collect all solid residues, contaminated weighing paper, and empty vials in a dedicated, chemically compatible container. Causality: Mixing nitroaromatics with strong oxidizers or reducing agents in a general waste bin can trigger exothermic reactions.
Containment: Place the waste in a high-density polyethylene (HDPE) or borosilicate glass wide-mouth jar.
Labeling: Affix a standardized hazardous waste label. Explicitly write "Contains 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine (Nitroaromatic/Thiazole derivative)" to alert downstream handlers to the nitrogen and sulfur content.
Transfer: Keep the container tightly capped in a ventilated satellite accumulation area until Environmental Health and Safety (EHS) pickup.
Protocol B: Disposal of Liquid Waste (Assay Solutions)
Solvent Verification: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., DMSO, Methanol). Causality: Halogenated and non-halogenated wastes must be separated because halogenated waste requires specialized, higher-cost incineration to prevent the formation of dioxins.
Collection: Pour the solution into the appropriate liquid waste carboy using a funnel. If the solvent is DMSO, ensure you are wearing double nitrile or butyl rubber gloves. Causality: DMSO is a highly effective penetrant that will rapidly carry the toxic nitroaromatic solute through standard single-layer nitrile gloves and into the bloodstream.
Secondary Containment: Ensure the liquid waste carboy is resting in a secondary polypropylene spill tray to capture any overflow.
Emergency Spill Response Protocol
In the event of an accidental release, immediate action must be taken following the principles outlined in [3][4].
For Solid Spills (Powder):
Suppress Dust: Do not dry-sweep. Lightly moisten the powder with water or a high-flashpoint solvent to prevent aerosolization. Causality: Inhalation of nitroaromatic dust poses a severe acute toxicity hazard.
Collect: Use non-sparking tools to scoop the moistened material into a hazardous waste container.
For Liquid Spills (Solutions):
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Never use combustible materials like sawdust or paper towels for nitroaromatic spills, as the combination of an energetic functional group with a high-surface-area fuel source creates a severe fire hazard.
Extract: Sweep the saturated absorbent into a solid hazardous waste container, seal, and label as "Spill Debris containing Nitroaromatics."
Containment and PPE Specifications
To ensure rapid decision-making, adhere to the following validated safety parameters during handling and disposal operations:
Parameter
Specification
Mechanistic Rationale
Primary Containment
Borosilicate Glass or HDPE
Prevents solvent leaching and degradation.
Secondary Containment
Polypropylene Tray
Chemically inert to most organic solvents; captures catastrophic primary vessel failure.
Glove Material (Solid)
Nitrile (Standard)
Sufficient for dry powder handling.
Glove Material (Liquid)
Butyl Rubber or Double Nitrile
Required when handling DMSO solutions to prevent rapid transdermal delivery of the solute.
Respiratory Protection
Fume Hood (Face velocity 80-100 fpm)
Prevents inhalation of aerosolized powders during weighing and waste transfer.
Destruction Method
High-Temperature Incineration
Breaks the thiazole and furan rings; scrubbers neutralize resulting SOx and NOx gases.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL: [Link]
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. URL: [Link]
Comprehensive Safety & Handling Guide: 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine
As a Senior Application Scientist, I recognize that handling novel or complex research chemicals requires more than just following a generic safety sheet. It requires a fundamental understanding of the molecule's structu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling novel or complex research chemicals requires more than just following a generic safety sheet. It requires a fundamental understanding of the molecule's structural liabilities. 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is a highly specialized building block featuring three distinct pharmacophores: a nitroaromatic ring, a furan linker, and an aminothiazole moiety.
This guide provides a self-validating, step-by-step operational protocol grounded in structural causality and established laboratory safety standards.
Structural Hazard Analysis & Causality
To design an effective safety protocol, we must first understand why this specific compound poses a risk. We do not just wear gloves because a manual dictates it; we wear them because of the specific electrophilic nature of the molecule's metabolites.
Nitroaromatic Motif: Nitroaromatic compounds are notorious for their potential genotoxicity and sensitization. In biological systems, the nitro group undergoes enzymatic reduction via hepatic nitroreductases[1]. This process generates highly reactive nitroso and hydroxylamine intermediates that can covalently bind to proteins (causing skin sensitization) or DNA (leading to mutagenesis).
Aminothiazole Ring: Aminothiazoles are frequently associated with idiosyncratic toxicities and can act as haptens, triggering allergic contact dermatitis upon repeated dermal exposure.
Physical State: As a dry powder, the compound presents a significant inhalation hazard due to the risk of aerosolization during weighing and transfer.
Toxicological Bioactivation Pathway
The following diagram illustrates the mechanistic rationale for preventing inhalation and dermal exposure to this compound.
Caption: Toxicological bioactivation pathway of nitroaromatic compounds leading to mutagenesis.
Mandatory Personal Protective Equipment (PPE) Matrix
In accordance with[2], PPE must be selected based on a rigorous hazard assessment. Because this compound is structurally analogous to known irritants and potential mutagens like 2-Amino-4-(4-nitrophenyl)thiazole, the following PPE matrix is mandatory.
PPE Category
Specification
Causality / Rationale
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Prevents ocular exposure to aerosolized micro-particles during powder transfer.
Hand Protection
Double-layered Nitrile gloves (min 5 mil)
Aminothiazoles can cause contact dermatitis. Note: If dissolving in DMSO, change gloves immediately upon splash, as DMSO rapidly permeates nitrile and carries the solute across the dermal barrier.
Body Protection
Flame-retardant, fluid-resistant lab coat
Protects against electrostatic clinging of the powder to standard clothing fabrics.
Respiratory
N95/P100 particulate respirator (if outside hood)
Mitigates inhalation of fine powders. However, all handling must occur inside a certified fume hood , rendering the respirator a secondary backup[3].
Operational Handling & Experimental Workflow
The primary logistical challenge with 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is preventing static-induced scattering of the powder.
Step-by-Step Weighing and Dissolution Protocol
Environmental Preparation: Verify that the chemical fume hood has an inward face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.
Static Mitigation: Use an anti-static zero-stat gun on the weighing boat and the analytical balance draft shield. This prevents the nitroaromatic powder from aerosolizing or clinging to the spatula.
Weighing: Using a grounded, stainless-steel micro-spatula, carefully transfer the desired mass into a disposable anti-static weigh boat.
Dissolution: Transfer the powder directly into a pre-labeled amber glass vial (the nitro group may be susceptible to photolytic degradation over time). Add the appropriate solvent (e.g., anhydrous DMSO or DMF) slowly by pipetting it down the side of the vial to wash any residual powder into the base.
Homogenization: Cap the vial securely with a PTFE-lined septum cap before vortexing. Never vortex an open vial containing a hazardous solution.
Caption: Step-by-step experimental handling and decontamination workflow for hazardous powders.
Spill Response & Waste Disposal Plan
Even with meticulous technique, spills can occur. Your response must be immediate and systematic, adhering to the guidelines outlined in[3].
Solid Powder Spill
Do not sweep. Sweeping aerosolizes the powder.
Gently cover the spilled powder with damp absorbent paper towels (using water or a mild surfactant) to suppress dust.
Carefully scoop the wet towels and the spilled material into a heavy-duty hazardous waste bag.
Wipe the area with a solvent known to dissolve the compound (e.g., a small amount of ethanol or isopropanol), followed by a final wash with soap and water.
Liquid Solution Spill (e.g., in DMSO)
Immediately overlay the spill with a universal chemical absorbent pad or spill-control pillows.
Because DMSO facilitates rapid dermal absorption, ensure your double-layered gloves are intact before handling the saturated pads.
Place all saturated materials into a designated, sealable solid hazardous waste container.
Disposal Logistics
Solid Waste: All weigh boats, spatulas, and gloves that contacted the raw powder must be disposed of in a biohazard/chemical solid waste bin incinerated by a licensed contractor.
Liquid Waste: Solutions containing 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine must be collected in a dedicated, clearly labeled halogenated/non-halogenated solvent waste carboy (depending on your chosen solvent). Do not mix with incompatible strong oxidizing agents.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link][3]
Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. United States Department of Labor. Available at:[Link][2]
Zenser, T. V., et al. Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by prostaglandin endoperoxide synthetase. Cancer Research, 1980. Available at:[Link][1]